Ethyl 3-oxooctanoate

Physicochemical Properties Process Chemistry Distillation

Ethyl 3-oxooctanoate (CAS 10488-95-6), also known as 3-oxo-octanoic acid ethyl ester, is a medium-chain β-keto ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. It belongs to the class of organic compounds known as medium-chain keto acids and derivatives, characterized by a 6 to 12 carbon atom side chain.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 10488-95-6
Cat. No. B178416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxooctanoate
CAS10488-95-6
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC(=O)OCC
InChIInChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3
InChIKeyYGRJFGCEOYRREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Oxooctanoate Procurement Guide: CAS 10488-95-6 Technical Specifications


Ethyl 3-oxooctanoate (CAS 10488-95-6), also known as 3-oxo-octanoic acid ethyl ester, is a medium-chain β-keto ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . It belongs to the class of organic compounds known as medium-chain keto acids and derivatives, characterized by a 6 to 12 carbon atom side chain [1]. The compound exists as a yellow oil at room temperature with a density of approximately 1.0 g/cm³ and a boiling point of 232.6 °C at 760 mmHg . As a β-keto ester, it possesses reactive electrophilic carbonyl and nucleophilic enolate functionalities, making it a versatile intermediate for organic synthesis .

Why Generic β-Keto Ester Substitution Fails: Critical Differentiation of Ethyl 3-Oxooctanoate


Substituting ethyl 3-oxooctanoate with other β-keto esters is a high-risk strategy due to fundamental differences in chain length-dependent physicochemical properties and biological activity. The C10 ethyl ester differs from its closest analogs—methyl 3-oxooctanoate (C9, methyl ester) [1] and ethyl acetoacetate (C6, ethyl ester) [2]—in boiling point (232.6 °C vs. 219.3 °C and 180.8 °C, respectively) [3], which directly impacts purification and process design. More critically, the compound's specific chain length (C8 acyl group) is essential for biological recognition, as demonstrated by its identification as a male grasshopper pheromone and its role in stereospecific enzymatic transamination pathways for pharmaceutical intermediate synthesis [4]. These functions are not transferable to shorter or longer chain analogs, making precise procurement of this specific CAS number essential for reproducible experimental outcomes.

Quantitative Performance Benchmarks for Ethyl 3-Oxooctanoate (CAS 10488-95-6)


Boiling Point Differentiation vs. Methyl 3-Oxooctanoate and Ethyl Acetoacetate

Ethyl 3-oxooctanoate exhibits a boiling point of 232.6±8.0 °C at 760 mmHg . This is significantly higher than the methyl ester analog methyl 3-oxooctanoate (219.3 °C) [1] and substantially higher than the shorter-chain β-keto ester ethyl acetoacetate (180.8 °C) [2]. This 13.3 °C difference between the ethyl and methyl esters of the same acyl chain length is sufficient to alter distillation and separation protocols, while the 51.8 °C difference compared to ethyl acetoacetate precludes any direct substitution in high-temperature reactions.

Physicochemical Properties Process Chemistry Distillation

Density Comparison Across C8 β-Keto Esters

The density of ethyl 3-oxooctanoate is reported as 1.0±0.1 g/cm³ . In contrast, the methyl ester analog methyl 3-oxooctanoate has a lower density of 0.969 g/cm³ [1]. This 0.031 g/cm³ difference, while modest, is quantifiable and reflects the structural variation in the ester alkyl group.

Physical Chemistry Formulation Solvent Selection

Biological Specificity: Pheromone Activity Unique to C8 Ethyl Ester

Ethyl 3-oxooctanoate has been specifically identified as a pheromone component for male grasshoppers . This biological activity is a function of the compound's precise C8 acyl chain length and ethyl ester moiety. Neither the methyl ester analog (methyl 3-oxooctanoate) nor shorter-chain β-keto esters like ethyl acetoacetate (C4 acyl group) have been reported to exhibit this pheromone activity [1][2].

Chemical Ecology Pheromone Chemistry Agrochemicals

Substrate Specificity in Enzymatic Transamination for Pharmaceutical Synthesis

In a study redesigning Vibrio fluvialis aminotransferase for the synthesis of imagabalin, (R)-ethyl 5-methyl 3-oxooctanoate—a derivative sharing the core ethyl 3-oxooctanoate scaffold—was used as a substrate for transamination to (3S,5R)-ethyl 3-amino-5-methyloctanoate [1]. The work explicitly notes that over 450 enzyme variants were screened and provides insight into the critical residues for substrate specificity for the transamination of (R)-ethyl 5-methyl 3-oxooctanoate and structurally related β-ketoesters [1]. This indicates that the C8 β-keto ester framework is a privileged scaffold for this biocatalytic transformation.

Biocatalysis Enzyme Engineering Pharmaceutical Intermediates

Purity Specifications and Availability Profile

Commercially available ethyl 3-oxooctanoate is typically supplied with a minimum purity specification of 95% . Some vendors offer higher purity grades, such as a 98% standard purity grade . This contrasts with the highly commoditized ethyl acetoacetate, which is widely available at 99%+ purity [1]. The moderate purity of ethyl 3-oxooctanoate reflects its status as a specialty intermediate rather than a bulk commodity chemical, and users requiring high purity for sensitive applications may need to plan for additional purification or source from vendors offering higher specified grades.

Quality Control Procurement Analytical Chemistry

Rotatable Bond Count as Indicator of Conformational Flexibility

Ethyl 3-oxooctanoate contains 8 rotatable bonds [1]. This is significantly higher than the shorter-chain ethyl acetoacetate, which has only 4 rotatable bonds [2]. This increased conformational flexibility impacts molecular docking predictions and quantitative structure-activity relationship (QSAR) models.

Computational Chemistry Molecular Modeling Drug Design

High-Value Application Scenarios for Ethyl 3-Oxooctanoate (CAS 10488-95-6)


Synthesis of Epoxides and Propiolic Acid Derivatives

Ethyl 3-oxooctanoate serves as a key building block for the synthesis of epoxides and propiolic acid derivatives, leveraging its reactive β-keto ester functionality . Its C10 backbone provides a specific carbon framework that directly influences the physicochemical properties of the final products, which would differ if methyl 3-oxooctanoate (C9) or ethyl acetoacetate (C6) were substituted. Process chemists should select this specific compound when the target molecule requires an eight-carbon acyl chain appended to an ethyl ester group, as the higher boiling point (232.6 °C) allows for more robust reaction conditions compared to the methyl ester analog.

Insect Pheromone Research and Agrochemical Development

Given its confirmed role as a pheromone for male grasshoppers , ethyl 3-oxooctanoate is a critical component for researchers studying insect chemical communication or developing semiochemical-based pest control strategies. The biological activity is structure-specific; neither methyl 3-oxooctanoate nor ethyl acetoacetate have been reported to elicit the same behavioral response [1][2]. This makes procurement of the exact CAS 10488-95-6 compound essential for reproducible field assays and formulation development in agrochemical contexts.

Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates

The ethyl 3-oxooctanoate scaffold (and its 5-methyl derivative) is a recognized substrate for engineered aminotransferase enzymes used in the synthesis of pharmaceutical intermediates like imagabalin [3]. Research has shown that the transamination of (R)-ethyl 5-methyl 3-oxooctanoate requires specific enzyme variants to achieve high stereoselectivity, with over 450 variants screened to optimize this transformation [3]. This demonstrates that the C8 β-keto ester framework is a privileged scaffold for this class of biocatalytic reactions, and substituting with other β-keto esters would likely result in poor enzyme recognition and reduced yields.

Specialty Chemical Intermediate for High-Boiling Solvent Applications

With a boiling point of 232.6 °C , ethyl 3-oxooctanoate is suitable as a reactive intermediate or co-solvent in processes that require temperatures exceeding the boiling points of common β-keto esters like ethyl acetoacetate (180.8 °C) [2]. This 51.8 °C difference [2] allows for reactions at elevated temperatures without solvent loss, making it a strategic choice for high-temperature organic syntheses. Additionally, its density of 1.0 g/cm³ differs sufficiently from the methyl ester analog (0.969 g/cm³) [1] to influence phase behavior in liquid-liquid extractions, which is a critical consideration for process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.